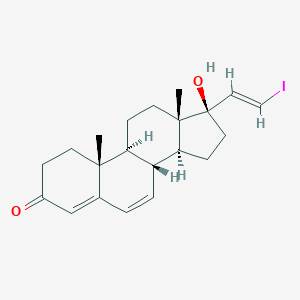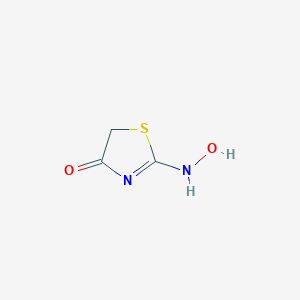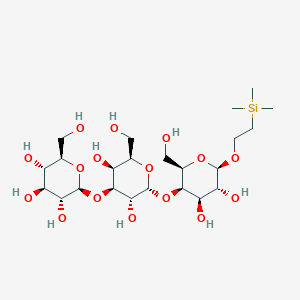
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is a complex chemical compound with a wide range of applications in scientific research. It is commonly used as a tool for studying the biochemical and physiological effects of various substances in the laboratory.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidase enzymes. These enzymes are responsible for the hydrolysis of glycosidic bonds, which are important in the breakdown and metabolism of carbohydrates in the body. By inhibiting these enzymes, this compound can alter the glycosylation patterns of various molecules in the body, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. The compound has been shown to affect the glycosylation patterns of various molecules in the body, including proteins, lipids, and carbohydrates. This can lead to changes in their structure and function, which can have a wide range of effects on biological processes. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside in lab experiments include its ability to selectively inhibit glycosidase enzymes, its usefulness in studying glycosylation patterns, and its potential therapeutic applications for inflammatory conditions. However, there are also limitations to its use, including the complexity of its synthesis, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for the compound, particularly in the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biological processes.
Synthesis Methods
The synthesis of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside involves a multi-step process that requires a high degree of precision and expertise. The first step involves the protection of the hydroxyl groups of the galactose molecules using a silylating agent. This is followed by the coupling of the protected galactose molecules with a 2-(Trimethylsilyl)ethyl glycoside using a glycosylation reaction. The resulting product is then deprotected using an acid catalyst to yield the final product.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various substances. It is particularly useful in the study of glycosylation, a process that plays a critical role in many biological functions. The compound can be used to study the glycosylation of proteins, lipids, and other molecules, as well as the effects of glycosylation on their structure and function.
properties
CAS RN |
157553-92-9 |
|---|---|
Molecular Formula |
C23H44O16Si |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O16Si/c1-40(2,3)5-4-34-21-17(32)15(30)19(11(8-26)37-21)38-23-18(33)20(13(28)10(7-25)36-23)39-22-16(31)14(29)12(27)9(6-24)35-22/h9-33H,4-8H2,1-3H3/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21-,22+,23-/m1/s1 |
InChI Key |
RTXPHWYDFLFJJH-DNAKEQCLSA-N |
Isomeric SMILES |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
synonyms |
2-(trimethylsilyl)ethyl 4-O-(3-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranosyl)-beta-D-galactopyranoside 2-(trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside TMSE-GGG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



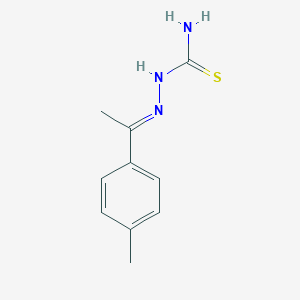
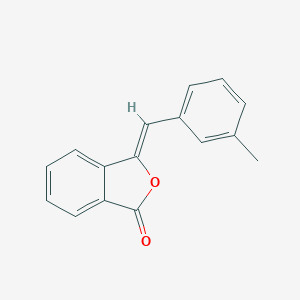
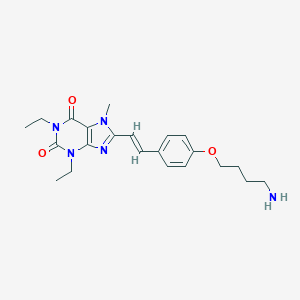
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


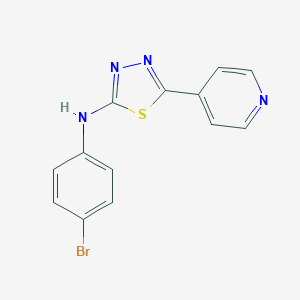

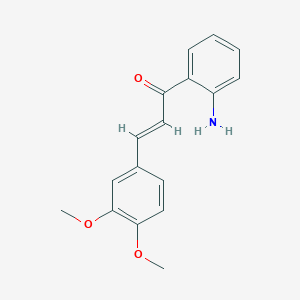
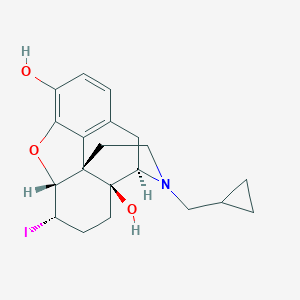

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
